molecular formula C19H18N2O3 B2885635 4-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898420-02-5

4-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2885635
CAS No.: 898420-02-5
M. Wt: 322.364
InChI Key: WTIJLHKTAAECDM-UHFFFAOYSA-N
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Description

The compound “4-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common feature in many pharmaceuticals due to its bioactivity. The molecule also contains a pyrroloquinoline structure, which is a type of heterocyclic compound. Heterocycles are often found in bioactive compounds, including many drugs .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would contain several rings including a benzene ring (from the benzamide), a pyrrole ring, and a quinoline ring. These rings may influence the compound’s reactivity and properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its overall size and shape, the presence of polar groups like the amide, and the presence of aromatic rings .

Scientific Research Applications

Polymorphic Modifications and Diuretic Properties

A study by Shishkina et al. (2018) investigated a related compound, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, highlighting its strong diuretic properties and potential as a new remedy for hypertension. The research identified two polymorphic modifications, suggesting implications for its physical properties and therapeutic efficiency Shishkina et al., 2018.

Synthetic Methodologies and Antimicrobial Applications

Another study by Tretyakov and Maslivets (2020) focused on the recyclization of Pyrrolo[2,1-a][1,4]oxazinetriones, leading to the synthesis of 3-(Pyrrolyl)quinoxalinones. This research contributes to synthetic chemistry, offering pathways to create compounds with potential biological activities Tretyakov & Maslivets, 2020.

Novel Synthetic Routes and Antibacterial Activity

The work by Largani et al. (2017) on the synthesis of novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides based on a molecular hybridization approach and their evaluation for in vitro antibacterial activity introduces a framework for developing new antimicrobial agents. This study showcases the potential for compounds within this chemical space to serve as leads in drug discovery efforts targeting bacterial infections Largani et al., 2017.

Anticancer and Analgesic Agents

Research by Abu‐Hashem et al. (2020) synthesized novel compounds related to the chemical structure of interest, demonstrating potential as anti-inflammatory and analgesic agents. This suggests the broader applicability of such compounds in medicinal chemistry, particularly in the development of treatments for inflammation and pain Abu‐Hashem et al., 2020.

GABAA/Benzodiazepine Receptor Modulators

Tenbrink et al. (1994) studied imidazo[1,5-a]quinoxaline amides and carbamates as modulators for the GABAA/benzodiazepine receptor, indicating potential applications in neurological disorders and as tools for understanding GABAergic signaling Tenbrink et al., 1994.

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs work by interacting with proteins in the body, often binding to a specific site on the protein and affecting its activity .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activity. It could also be interesting to explore modifications of its structure to see how these changes affect its properties and activity .

Properties

IUPAC Name

4-methoxy-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-24-16-6-4-12(5-7-16)19(23)20-15-9-13-3-2-8-21-17(22)11-14(10-15)18(13)21/h4-7,9-10H,2-3,8,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIJLHKTAAECDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51090096
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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